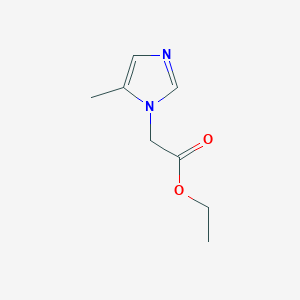

Ethyl 5-methylimidazol-1-ylacteate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H12N2O2 |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

ethyl 2-(5-methylimidazol-1-yl)acetate |

InChI |

InChI=1S/C8H12N2O2/c1-3-12-8(11)5-10-6-9-4-7(10)2/h4,6H,3,5H2,1-2H3 |

InChI Key |

FGAQTRLMOBWWAJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN1C=NC=C1C |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of Ethyl 5 Methylimidazol 1 Ylacteate

Reactions Involving the Imidazole (B134444) Nitrogen (N-1) and Its Derivatives

The N-1 position of the parent 5-methylimidazole is already substituted with the ethyl acetate (B1210297) group. However, the remaining sp²-hybridized nitrogen at the N-3 position retains a lone pair of electrons, making it a key site for further reactions such as alkylation and coordination with metals.

The N-3 nitrogen of Ethyl 5-methylimidazol-1-ylacetate is nucleophilic and can be readily alkylated or quaternized. This reaction is fundamental to the synthesis of 1,3-disubstituted imidazolium (B1220033) salts, a prominent class of ionic liquids (ILs). The quaternization process involves the reaction of the N-3 nitrogen with an alkylating agent, such as an alkyl halide, to form a stable imidazolium cation.

The general scheme for the quaternization of Ethyl 5-methylimidazol-1-ylacetate is as follows:

Scheme 1: Quaternization of Ethyl 5-methylimidazol-1-ylacetate to form an imidazolium salt.

This reaction transforms the neutral imidazole derivative into a cationic species, paired with the counter-ion from the alkylating agent (X⁻). The resulting imidazolium salt possesses the characteristic properties of an ionic liquid, such as low melting point, negligible vapor pressure, and high thermal stability. The properties of the final ionic liquid can be fine-tuned by varying the nature of the R' group on the alkylating agent and by anion exchange. For instance, the synthesis of 1,3-Bis(2-ethoxy-2-oxoethyl)-1H-imidazol-3-ium Chloride, a related dicationic imidazolium salt, demonstrates the feasibility of alkylating the N-3 position of N-1-substituted imidazole acetates pharmaffiliates.com. Precursors like 1-methylimidazole (B24206) are well-established starting materials for common ionic liquids, underscoring the importance of this reaction pathway nih.gov.

Table 1: Examples of Imidazolium-Based Ionic Liquid Precursors and Derivatives

| Precursor/Derivative Name | CAS Number | Molecular Formula | Role/Significance |

| Ethyl 2-(5-methyl-1H-imidazol-1-yl)acetate Hydrochloride | 52726-22-4 | C₈H₁₃ClN₂O₂ | A salt form of the target compound, indicating the basicity of the N-3 nitrogen. pharmaffiliates.com |

| 1-Methylimidazole | 616-47-7 | C₄H₆N₂ | A common precursor for a wide range of imidazolium ionic liquids. nih.gov |

| 1,3-Bis(2-ethoxy-2-oxoethyl)-1H-imidazol-3-ium Chloride | - | C₁₁H₁₇ClN₂O₄ | A quaternized derivative of an imidazole acetate, demonstrating N-3 alkylation. pharmaffiliates.com |

The N-3 nitrogen atom of Ethyl 5-methylimidazol-1-ylacetate possesses a lone pair of electrons, making it an effective monodentate or bidentate ligand for coordination with transition metal ions. The coordination typically occurs at this N-3 position. Depending on the metal center and reaction conditions, the carbonyl oxygen of the ester group could also participate in chelation, leading to a bidentate coordination mode.

The ability of substituted imidazoles to form stable complexes with metal ions is well-documented. For example, the related compound Ethyl 4-methyl-5-imidazolecarboxylate is known to form coordination compounds with Co(II) ions documentsdelivered.com. Crystal structure analysis of similar complex imidazole derivatives reveals intermolecular C-H···N interactions, which are indicative of the nitrogen's accessibility for coordination nih.gov. These complexes have applications in catalysis, materials science, and as models for metalloenzymes.

The coordination of Ethyl 5-methylimidazol-1-ylacetate with a generic metal ion (Mⁿ⁺) can be depicted as:

Scheme 2: Coordination of Ethyl 5-methylimidazol-1-ylacetate with a metal ion (Mⁿ⁺) via the N-3 position.

Reactions at the Ester Moiety of Ethyl 5-methylimidazol-1-ylacetate

The ethyl ester group at the N-1 position is susceptible to a variety of nucleophilic acyl substitution reactions, allowing for significant structural modifications.

The ethyl ester of Ethyl 5-methylimidazol-1-ylacetate can be converted to other esters (transesterification) or amides (amidation).

Transesterification is typically performed by reacting the ester with an alcohol in the presence of an acid or base catalyst. This equilibrium-driven reaction can be used to introduce different alkyl or aryl groups in place of the ethyl group.

Amidation involves the reaction of the ester with an amine. This reaction is often slower than with more reactive acylating agents like acid chlorides but can be driven to completion, especially with primary amines or by using elevated temperatures. A particularly relevant example is the reaction with hydrazine (B178648) (H₂NNH₂), which converts the ester into a hydrazide. This transformation is demonstrated in related heterocyclic systems where an ethyl ester is converted to the corresponding acetohydrazide, a key intermediate for synthesizing other derivatives researchgate.net.

Scheme 3: Amidation of Ethyl 5-methylimidazol-1-ylacetate to form an amide.

The ester group can be reduced to a primary alcohol using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, while sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters libretexts.orgwizeprep.com.

The reaction proceeds via nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the electrophilic carbonyl carbon. The initial tetrahedral intermediate collapses, eliminating an ethoxide leaving group to form an intermediate aldehyde. This aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of hydride to form the primary alcohol, 2-(5-methyl-1H-imidazol-1-yl)ethanol, after an aqueous workup chemistrysteps.com.

Scheme 4: Reduction of the ester moiety of Ethyl 5-methylimidazol-1-ylacetate to a primary alcohol using LiAlH₄.

Table 2: Reactivity of Common Hydride Reducing Agents with Esters

| Reagent | Formula | Reactivity with Esters | Product |

| Lithium Aluminum Hydride | LiAlH₄ | High | Primary Alcohol chemistrysteps.comyoutube.com |

| Sodium Borohydride | NaBH₄ | Very Low / Unreactive | No reaction libretexts.orgyoutube.com |

Reactivity of the Imidazole Ring at C-2, C-4, and C-5 Positions

The imidazole ring itself can undergo substitution reactions, although the existing substituents at N-1 and C-5 influence the regioselectivity. The C-5 position is blocked by a methyl group. The remaining positions available for substitution are C-2 and C-4.

The proton at the C-2 position of N-substituted imidazoles is the most acidic proton on the ring due to the inductive effect of the two adjacent nitrogen atoms. This makes the C-2 position susceptible to deprotonation by strong bases, such as organolithium reagents (e.g., n-butyllithium), to form a 2-lithio-imidazole intermediate acs.orgup.ac.za. This organometallic species is a powerful nucleophile that can react with a wide range of electrophiles (e.g., alkyl halides, aldehydes, CO₂), allowing for the introduction of various functional groups at the C-2 position. This is a primary strategy for functionalizing the imidazole core nih.govresearchgate.net.

Scheme 5: Lithiation at the C-2 position followed by quenching with an electrophile (E+).

Electrophilic aromatic substitution on the imidazole ring is generally difficult due to the ring's electron-deficient nature, especially in acidic media where the N-3 nitrogen becomes protonated. However, under neutral or basic conditions, reactions like halogenation can occur. Given the substitution pattern, any electrophilic attack would likely be directed to the C-4 position. For example, related N-1 substituted imidazoles can be halogenated at the C-4 and C-5 positions chemscene.com. Since C-5 is already substituted in the target molecule, the C-4 position would be the next most probable site for such reactions.

Electrophilic and Nucleophilic Aromatic Substitution Pathways

Electrophilic Aromatic Substitution (EAS)

The imidazole ring is generally considered electron-rich and, therefore, highly reactive towards electrophilic attack, more so than other five-membered heterocycles like furan (B31954) and thiophene. globalresearchonline.net The regioselectivity of EAS on the imidazole ring is a well-studied phenomenon. In general, substitution occurs preferentially at the C5 position, followed by the C4 and C2 positions. globalresearchonline.netnih.gov The attack at C5 is favored as it leads to a more stable cationic intermediate (sigma complex) where the positive charge can be effectively delocalized without involving the unfavored canonical form with a positive charge on the N3 nitrogen. globalresearchonline.net

In the case of Ethyl 5-methylimidazol-1-ylacetate, the C5 position is already occupied by a methyl group. The remaining available positions for electrophilic attack are C2 and C4. The directing effects of the existing substituents must be considered:

5-Methyl Group (-CH₃): This is an electron-donating group (EDG) through an inductive effect, which activates the ring towards electrophilic attack.

1-Ethylacetate Group (-CH₂COOEt): The ester moiety is electron-withdrawing. However, its influence on the aromatic ring is insulated by the methylene (B1212753) (-CH₂) bridge and the N1 atom. The N1-substituent primarily influences the electronic distribution and can sterically hinder certain positions.

Given these factors, electrophilic substitution on Ethyl 5-methylimidazol-1-ylacetate would be expected to occur at the C4 or C2 position. The C2 position in imidazoles bears the most acidic proton, but the C5 position generally shows higher reactivity toward electrophilic substitution. nih.gov With the C5 position blocked, the C4 position becomes a likely site for electrophilic attack, influenced by the activating methyl group at C5. Common electrophilic substitution reactions applicable to such a system include nitration, halogenation, and acylation. youtube.com

Nucleophilic Aromatic Substitution (NAS)

Direct nucleophilic aromatic substitution on the carbon atoms of an imidazole ring is generally challenging unless the ring is activated by strongly electron-withdrawing groups (EWGs). globalresearchonline.net Ethyl 5-methylimidazol-1-ylacetate lacks such strong EWGs directly on the ring carbons, making direct NAS unlikely.

However, functionalization via nucleophilic substitution can be achieved on pre-functionalized derivatives, such as halogenated imidazoles. For instance, studies on halogenoimidazoles have shown that a bromine atom can be displaced by various nucleophiles. sci-hub.se The reactivity often depends on the position of the halogen and the nature of other substituents on the ring. For example, the bromine atom at C5 of ethyl 2-(5-bromo-4-nitro-imidazol-1-yl)acetate is readily displaced by nucleophiles. otago.ac.nz This suggests that if Ethyl 5-methylimidazol-1-ylacetate were to be halogenated at the C2 or C4 position, subsequent nucleophilic substitution could be a viable pathway for further derivatization.

It is also important to distinguish nucleophilic aromatic substitution at a ring carbon from the nucleophilic character of the N3 nitrogen. The pyridine-like N3 atom possesses a lone pair of electrons and readily participates in nucleophilic reactions, such as alkylation, to form quaternary imidazolium salts. youtube.comnih.gov

Metal-Catalyzed Cross-Coupling Reactions at Ring Positions

Metal-catalyzed cross-coupling reactions represent a powerful and versatile strategy for the functionalization of heterocyclic compounds, including imidazoles. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds at specific positions on the imidazole ring. For Ethyl 5-methylimidazol-1-ylacetate, the C2 and C4 positions are prime targets for such transformations, typically via C-H activation or from a pre-halogenated substrate.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for the cross-coupling of imidazoles. youtube.comuwindsor.ca Direct C-H arylation has emerged as a particularly efficient method, avoiding the need for pre-functionalization of the heterocycle. Studies have shown that the C5-H bond of N-substituted imidazoles is often the most reactive, followed by the C2-H bond. nih.gov Since the C5 position in the target compound is blocked, palladium-catalyzed C-H arylation with aryl halides could potentially occur at the C2 or C4 positions. The choice of ligands and reaction conditions can be tuned to control the regioselectivity. nih.gov

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron reagent with a halide or triflate, is another key method. nih.govnih.gov To apply this to Ethyl 5-methylimidazol-1-ylacetate, the molecule would first need to be halogenated (e.g., brominated or iodinated) at the C2 or C4 position. The resulting halo-imidazole could then be coupled with a variety of aryl or heteroaryl boronic acids or esters. Nickel-catalyzed versions of the Suzuki-Miyaura coupling have also been developed, sometimes offering complementary reactivity. nih.gov

Below is a table summarizing potential cross-coupling reactions on a generic N-substituted 5-methylimidazole core.

| Reaction Type | Position | Catalyst/Reagents Example | Product Type | Reference |

| Direct C-H Arylation | C2/C4 | Pd(OAc)₂, P(n-Bu)Ad₂, NaOt-Bu, Aryl Halide | Aryl-substituted imidazole | nih.gov |

| Suzuki-Miyaura | C2/C4 | Pd(PPh₃)₄, Base (e.g., K₂CO₃), Aryl Boronic Acid | Aryl-substituted imidazole | nih.gov |

| Nickel-Catalyzed Suzuki | C2/C4 | NiCl₂(PCy₃)₂, K₃PO₄, Aryl Boronic Acid | Aryl-substituted imidazole | nih.gov |

This table presents generalized conditions based on literature for related imidazole compounds.

Mechanistic Investigations of Key Transformations

Kinetic Studies and Reaction Rate Profiling of Syntheses and Derivatizations

Kinetic studies are crucial for understanding reaction mechanisms, optimizing conditions, and predicting reactivity. For imidazole derivatives, kinetic analyses have been performed on reactions such as N-alkylation, hydrolysis, and catalysis.

N-Alkylation Kinetics: The synthesis of Ethyl 5-methylimidazol-1-ylacetate itself involves the N-alkylation of 5-methylimidazole with an ethyl haloacetate. Studies on the N-alkylation of unsymmetrical imidazoles show that the ratio of isomeric products is influenced by steric and electronic effects of the substituents, the nature of the alkylating agent, and the reaction medium (neutral vs. basic). otago.ac.nz In basic media, where the imidazole anion is the reacting species, electron-withdrawing groups on the ring direct alkylation to the more distant nitrogen atom. otago.ac.nz Steric hindrance from a bulky substituent (like the 5-methyl group) would favor alkylation at the less hindered N1 position.

Hydrolysis Kinetics: The ester group in Ethyl 5-methylimidazol-1-ylacetate can undergo hydrolysis. Kinetic studies on the hydrolysis of related N-acylimidazoles have revealed complex pH-rate profiles, often indicating changes in the rate-determining step across different pH regions. iaea.org Similarly, the reaction of imidazole as a nucleophile with esters has been shown to follow a rate law that can be second-order with respect to the imidazole concentration, suggesting that a second molecule of imidazole acts as a general base catalyst in the breakdown of the tetrahedral intermediate. rsc.orgrsc.org

The table below shows exemplary kinetic data from a study on the reaction of imidazole with substituted phenyl esters, illustrating the type of data obtained from such investigations.

| Leaving Group (Substituted Phenol) | k₂ (M⁻¹s⁻¹) | k₃ (M⁻²s⁻¹) | βLg | Reference |

| 4-Nitrophenol | 0.85 | 1.8 | -0.65 (for k₂) | rsc.org |

| 3-Nitrophenol | 0.33 | 0.61 | -0.42 (for k₃) | rsc.org |

| 3-Chlorophenol | 0.051 | 0.076 | rsc.org |

Data represents the reaction of imidazole with substituted phenyl N-methylpyridinium-4-carboxylate esters. k₂ corresponds to the uncatalyzed nucleophilic attack, and k₃ corresponds to the general base-catalyzed pathway.

Elucidation of Reaction Intermediates and Transition States

Understanding the transient species formed during a reaction is fundamental to elucidating its mechanism.

Intermediates in Electrophilic Substitution: The key intermediate in the electrophilic aromatic substitution of an imidazole ring is a resonance-stabilized carbocation known as an arenium ion or sigma complex. youtube.com For an attack at the C4 position of Ethyl 5-methylimidazol-1-ylacetate, the electrophile adds to this carbon, temporarily disrupting the aromaticity. The positive charge is delocalized across the ring system, primarily onto the N1 and C2 positions, before a proton is eliminated to restore the aromatic ring.

Intermediates in Nucleophilic Substitution: In nucleophilic acyl substitution reactions, such as the hydrolysis of the ester group or the reaction of the N3 atom with an acylating agent, a tetrahedral intermediate is formed. masterorganicchemistry.com For instance, in the base-catalyzed hydrolysis of the ester, a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon, forming a tetrahedral, negatively charged intermediate. The subsequent collapse of this intermediate expels the ethoxide leaving group. libretexts.org Mechanistic studies on the reaction of imidazole with esters propose a zwitterionic tetrahedral intermediate, whose breakdown can be the rate-limiting step. rsc.org

Intermediates in Cross-Coupling Reactions: Metal-catalyzed cross-coupling reactions proceed through a catalytic cycle involving organometallic intermediates. A general cycle for a palladium-catalyzed Suzuki-Miyaura reaction involves: youtube.comuwindsor.ca

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halo-imidazole, forming a Pd(II) intermediate.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.

The characterization of these intermediates is often challenging due to their transient nature but can sometimes be achieved through spectroscopic methods under specific conditions or inferred from computational studies.

Computational and Theoretical Studies on Ethyl 5 Methylimidazol 1 Ylacteate

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of molecules. For imidazolium-based compounds, these calculations reveal crucial details about the distribution of electron density and the nature of chemical bonds.

Studies on related ester collectors show that the bond order and length of key functional groups, such as C=S, can be correlated with their collecting ability in flotation processes. mdpi.com For Ethyl 5-methylimidazol-1-ylacetate, similar calculations would focus on the C=O bond of the acetate (B1210297) group and the C-N bonds within the imidazole (B134444) ring. The analysis of Natural Bond Orbitals (NBO) can provide insights into the hybridization of atomic orbitals and the delocalization of electron density, which are key to understanding the molecule's stability and reactivity. researchgate.net Furthermore, the electrostatic potential surface helps in identifying the regions of the molecule that are electron-rich or electron-poor, indicating likely sites for electrophilic and nucleophilic attack. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations of the Compound

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule, which in turn influences its physical and chemical properties. lumenlearning.com For Ethyl 5-methylimidazol-1-ylacetate, the key rotatable bonds are around the ester group and the bond connecting the ethyl acetate moiety to the imidazole ring.

Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational landscape and dynamic behavior of molecules over time. semanticscholar.org For instance, MD simulations of 1-ethyl-3-methylimidazolium (B1214524) acetate have been used to study solvation properties and the dynamic behavior of solutes. semanticscholar.org These simulations can reveal the preferred conformations of the molecule in different environments, such as in the gas phase or in solution.

A study on a related compound, Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate, revealed that the mean plane through the acetate group is nearly perpendicular to the imidazole ring, with a dihedral angle of 75.71 (13)°. researchgate.net This perpendicular arrangement is a key feature of its crystal structure. researchgate.net

Interactive Table: Conformational Preferences of Related Imidazole Derivatives

| Dihedral Angle | Value (degrees) | Source |

| Acetate group to imidazole ring | 75.71 (13) | researchgate.net |

Prediction of Reactivity and Selectivity via Computational Models

Computational models are invaluable for predicting the reactivity and selectivity of chemical reactions, guiding synthetic efforts and providing mechanistic insights.

Modeling Regioselectivity in Synthetic Pathways

The prediction of regioselectivity is a key application of computational chemistry in organic synthesis. For the synthesis of substituted imidazoles, computational models can predict the most likely site of substitution on the imidazole ring. This is often achieved by calculating the Fukui functions or by analyzing the distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net These calculations can help in understanding why a particular regioisomer is formed preferentially over others.

Understanding Stereochemical Outcomes in Chiral Variants

While Ethyl 5-methylimidazol-1-ylacetate itself is not chiral, the introduction of a chiral center, for example, by modifying the ethyl group, would lead to stereoisomers. Computational models can be used to predict the stereochemical outcome of reactions involving such chiral variants. By calculating the transition state energies for the formation of different stereoisomers, it is possible to predict which one will be the major product.

Theoretical Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound.

Theoretical calculations of NMR chemical shifts (¹H and ¹³C) for related molecules have shown good correlation with experimental values. researchgate.net For Ethyl 5-methylimidazol-1-ylacetate, such calculations would help in assigning the peaks in its NMR spectra.

Similarly, the theoretical prediction of the infrared (IR) spectrum can aid in the identification of characteristic vibrational frequencies. nih.gov For instance, the C=O stretching frequency of the ester group and the vibrational modes of the imidazole ring would be key features in the IR spectrum of Ethyl 5-methylimidazol-1-ylacetate. A study on 1-ethyl-3-methylimidazolium acetate successfully compared theoretically scaled vibrational frequencies with experimental Raman and infrared data. nih.gov

UV-Vis spectra can be predicted by calculating the electronic transition energies. The energy gap between the HOMO and LUMO is a key parameter that influences the electronic absorption properties of a molecule. researchgate.net

Interactive Table: Predicted Spectroscopic Data for Related Compounds

| Spectroscopic Technique | Predicted Parameter | Value | Source |

| ¹³C NMR | Chemical Shift Correlation | 1.02-1.03 | researchgate.net |

| ¹H NMR | Chemical Shift Correlation | 0.98-1.00 | researchgate.net |

| IR/Raman | Vibrational Frequencies | Good agreement with experiment | nih.gov |

Computational Studies on Intermolecular Interactions and Self-Assembly

The study of intermolecular interactions is crucial for understanding the condensed-phase behavior of molecules, including their self-assembly into larger structures.

For imidazolium-based ionic liquids, hydrogen bonding and π-π stacking interactions are known to be important. bohrium.comresearchgate.netnih.gov In the case of Ethyl 5-methylimidazol-1-ylacetate, hydrogen bonds can form between the oxygen atoms of the acetate group and the hydrogen atoms on the imidazole ring or the ethyl group. DFT calculations on the 1-ethyl-3-methylimidazolium acetate ion pair have shown that the lowest energy conformers exhibit strong C-H···O interionic interactions. nih.gov

Molecular dynamics simulations of small droplets of 1-ethyl-3-methylimidazolium acetate have revealed that ring stacking is a significant structural motif. bohrium.comresearchgate.netnih.gov These simulations also showed that the cations tend to be concentrated inside the clusters, while the anions are found more on the outside. bohrium.comresearchgate.netnih.gov

Studies on ethyl acetate in solution have shown that it can form weak hydrogen bonds with solvent molecules. nih.gov The nature and strength of these interactions can be analyzed using methods like Atoms in Molecules (AIM) theory. nih.gov

Applications of Ethyl 5 Methylimidazol 1 Ylacteate in Advanced Chemical Synthesis

As a Versatile Building Block in Complex Molecule Construction

The unique arrangement of functional groups on the ethyl 5-methylimidazol-1-ylacetate scaffold renders it a highly adaptable building block for the synthesis of more complex molecules. The imidazole (B134444) core itself is electron-rich and aromatic, while the ester and methyl groups offer reactive sites for a variety of chemical transformations. semanticscholar.org

The imidazole moiety is a cornerstone in the synthesis of a wide array of heterocyclic compounds due to its chemical stability and versatile reactivity. mdpi.com Ethyl 5-methylimidazol-1-ylacetate serves as a strategic starting material for constructing fused and substituted heterocyclic systems. The ester group can undergo hydrolysis to the corresponding carboxylic acid, which can then be used in amide bond formation or other coupling reactions. Furthermore, the secondary nitrogen atom (N-3) in the imidazole ring can be alkylated or acylated, and the methyl group can potentially participate in condensation reactions after functionalization.

Synthetic strategies such as the van Leusen imidazole synthesis, which involves the reaction of aldimines with tosylmethylisocyanides (TosMICs), exemplify methods for creating substituted imidazoles. semanticscholar.orgmdpi.com While this method builds the imidazole ring itself, derivatives like ethyl 5-methylimidazol-1-ylacetate provide a pre-formed, functionalized ring ready for further elaboration into more complex structures, such as those found in medicinal chemistry. dergipark.org.tr

| Functional Group | Potential Transformation | Resulting Structure/Use |

| Ethyl Acetate (B1210297) | Hydrolysis to Carboxylic Acid | Amide coupling, further esterification |

| Reduction to Alcohol | Precursor for ethers, halides | |

| Aminolysis | Direct formation of amides | |

| Imidazole N-3 | Alkylation/Acylation | Formation of imidazolium (B1220033) salts, N-substituted imidazoles |

| Coordination with Metals | Ligand for metal complexes | |

| C-5 Methyl Group | Halogenation (e.g., NBS) | Introduction of a reactive handle for cross-coupling |

| Oxidation | Formation of a carboxylic acid or aldehyde |

Macrocycles and other supramolecular assemblies are large, organized chemical structures held together by covalent bonds or non-covalent interactions. The design of these systems often relies on building blocks with specific geometric and electronic properties. Ethyl 5-methylimidazol-1-ylacetate is a candidate for such applications due to the potential for its carbonyl oxygen to act as a coordination site for metal ions or a hydrogen bond acceptor.

In recent studies, phenylalanine-based hypervalent iodine macrocycles have been shown to assemble with alkali metal cations like lithium and sodium. nih.gov The binding in these structures occurs through the electron-rich carbonyl oxygens on the periphery of the macrocycle, which coordinate with the metal cation. nih.gov Similarly, the ester carbonyl of ethyl 5-methylimidazol-1-ylacetate could be oriented to participate in such host-guest interactions, enabling its incorporation into novel macrocyclic frameworks designed for molecular recognition, sensing, or transport. nih.gov

Precursor to Bio-Inspired Molecules and Natural Product Analogues

The imidazole ring is a privileged scaffold in medicinal chemistry and chemical biology, appearing in numerous natural products and pharmaceuticals. researchgate.net This makes ethyl 5-methylimidazol-1-ylacetate an attractive starting point for the synthesis of molecules that mimic or interact with biological systems.

Chemical biology often requires molecular tools to probe cellular functions. Imidazole-based compounds are frequently designed as inhibitors for enzymes such as aromatase, a key target in breast cancer therapy. nih.gov The synthesis of these inhibitors involves creating derivatives that can effectively bind to the active site of a target protein.

Starting with ethyl 5-methylimidazol-1-ylacetate, chemists can modify the ethyl acetate side chain to introduce various pharmacophores or linkers. For instance, hydrolysis of the ester to the carboxylic acid allows for coupling to amino acids, peptides, or fluorescent tags via amide bonds. This flexibility enables the creation of a library of related compounds for screening against biological targets, aiding in the discovery of new therapeutic agents or chemical probes. nih.gov

Understanding biological pathways often requires molecules that can interact with specific components of the pathway and report on their activity. The derivatization of core scaffolds like ethyl 5-methylimidazol-1-ylacetate is a key strategy for developing such probes.

For example, a research workflow could involve:

Synthesis of a Core Library : Modify the ethyl acetate group of ethyl 5-methylimidazol-1-ylacetate to create a series of amides or other esters.

Introduction of a Reporter Group : Attach a fluorescent dye or a biotin (B1667282) tag to the molecule, often at the end of the modified side chain.

Biological Evaluation : Introduce the derivatized compound into a cellular or model organism system to track its localization, binding partners, or effects on a specific pathway.

This approach allows researchers to create tailored molecules for studying complex biological processes, leveraging the inherent biocompatibility and versatile chemistry of the imidazole scaffold.

Role in Catalysis and Organocatalysis Systems

Organocatalysis, the use of small organic molecules as catalysts, has become a major branch of synthetic chemistry. Imidazole and its derivatives, particularly in their ionic liquid form (imidazolium salts), are prominent in this field.

While ethyl 5-methylimidazol-1-ylacetate itself is not an ionic liquid, it is a direct precursor to catalytically active imidazolium species. Quaternization of the N-3 nitrogen with an alkyl halide would convert it into an imidazolium salt. The properties of the resulting catalyst can be tuned by the choice of alkyl group and the counter-anion.

Imidazolium acetates, such as 1-ethyl-3-methylimidazolium (B1214524) acetate, have demonstrated remarkable efficiency as organocatalysts in reactions like the cyanosilylation of carbonyl compounds. researchgate.net In these systems, the acetate anion is believed to activate the substrate, while the imidazolium cation stabilizes intermediates. researchgate.net Similarly, 1-butyl-3-methylimidazole acetate has been used to catalyze the methanolysis of polyesters, showcasing the synergistic effect of the imidazolium cation and the acetate anion. rsc.org These findings suggest that imidazolium salts derived from ethyl 5-methylimidazol-1-ylacetate could function as highly effective catalysts for a range of organic transformations.

| Catalyst System | Reaction Catalyzed | Key Features | Reference |

| 1-Ethyl-3-methylimidazolium acetate | Cyanosilylation of carbonyls | High turnover frequency; functions under mild, solvent-free conditions. | researchgate.net |

| 1-Ethyl-3-methylimidazolium acetate | Oxidative depolymerization of lignin (B12514952) | Efficiently breaks down lignin into smaller molecules without an additional catalyst. | nih.gov |

| 1-Butyl-3-methylimidazole acetate | Methanolysis of Poly(ethylene 2,5-furandicarboxylate) | Synergistic action of cation and anion leads to high degradation efficiency. | rsc.org |

Application as a Ligand in Homogeneous and Heterogeneous Catalysis

The imidazole moiety of ethyl 5-methylimidazol-1-ylacetate contains two nitrogen atoms that can act as effective donors to coordinate with a wide array of transition metal centers. This functionality allows it to serve as a versatile ligand in the construction of both homogeneous and heterogeneous catalysts.

In the realm of homogeneous catalysis , the compound can be used to form discrete, soluble metal-ligand complexes. These complexes can catalyze a variety of organic transformations. The electronic properties of the imidazole ring and the steric bulk provided by the ethyl acetate group can influence the activity, selectivity, and stability of the resulting metal catalyst. By coordinating to metals such as palladium, ruthenium, or copper, these complexes can be tailored for specific applications like cross-coupling reactions, hydrogenations, and cycloadditions.

For heterogeneous catalysis , the ethyl 5-methylimidazol-1-ylacetate ligand can be immobilized on solid supports like silica, polymers, or metal-organic frameworks (MOFs). This process of "heterogenization" combines the high efficiency and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems, namely the ease of catalyst separation from the reaction mixture and the potential for recycling and reuse. The ester functional group can also be used as an anchor point for grafting the molecule onto suitably functionalized support materials.

| Catalyst Type | Potential Metal Center | Support Material (Heterogeneous) | Example Catalytic Application |

| Homogeneous | Palladium (Pd) | Not Applicable | Suzuki-Miyaura Cross-Coupling |

| Homogeneous | Ruthenium (Ru) | Not Applicable | Olefin Metathesis |

| Heterogeneous | Rhodium (Rh) | Silica (SiO₂) | Hydroformylation |

| Heterogeneous | Iridium (Ir) | Polymer Support | C-H Activation |

Analytical and Spectroscopic Characterization Techniques for Imidazolyl Esters

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing granular insight into the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

¹H, ¹³C, and 2D NMR for Complete Structural Assignment and Isomer Differentiation

The structural framework of Ethyl 5-methylimidazol-1-ylacetate can be unequivocally established using a combination of 1D (¹H and ¹³C) and 2D NMR experiments. ipb.pt While specific spectral data for this exact compound is not widely published, a detailed prediction can be made based on the analysis of its constituent parts and similar molecules. rsc.orgnih.govresearchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The ethyl group will present as a triplet for the terminal methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The methylene protons of the acetate (B1210297) group attached to the imidazole (B134444) nitrogen (N-CH₂) will appear as a singlet. The methyl group attached to the imidazole ring (C5-CH₃) will also be a singlet. The two non-equivalent protons on the imidazole ring (H2 and H4) will each produce a singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms. oregonstate.edu The carbonyl carbon (C=O) of the ester is expected at the most downfield position (around 165-175 ppm). The carbons of the imidazole ring typically appear in the aromatic region (around 115-140 ppm). The methylene carbons of the ethyl and N-acetate groups, and the methyl carbons will have characteristic shifts in the upfield region. researchgate.netoregonstate.edu

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Ethyl 5-methylimidazol-1-ylacetate

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| Imidazole H2 | ~7.5 - 8.0 (singlet) | ~135 - 140 | The H2 proton is typically the most downfield among imidazole ring protons. |

| Imidazole H4 | ~7.0 - 7.2 (singlet) | ~118 - 125 | |

| N-CH₂ | ~4.8 - 5.2 (singlet) | ~48 - 55 | Methylene group attached directly to the imidazole nitrogen. |

| C5-CH₃ | ~2.2 - 2.5 (singlet) | ~10 - 15 | |

| O-CH₂ (ethyl) | ~4.1 - 4.3 (quartet) | ~60 - 65 | Coupled to the adjacent CH₃ group. |

| CH₃ (ethyl) | ~1.2 - 1.4 (triplet) | ~14 - 15 | Coupled to the adjacent O-CH₂ group. |

| C=O (ester) | - | ~168 - 172 | Carbonyl carbon, typically a weak signal. |

| Imidazole C5 | - | ~130 - 135 | Quaternary carbon bearing the methyl group. |

| Imidazole C2 | - | ~135 - 140 | Quaternary carbon. |

2D NMR Techniques: To confirm these assignments and elucidate the precise connectivity, 2D NMR experiments are employed. nih.gov

COSY (Correlation Spectroscopy): This experiment would show a correlation between the ethyl group's O-CH₂ and CH₃ protons, confirming their coupling. nih.gov

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Correlation): This directly correlates each proton signal with its attached carbon, allowing for unambiguous assignment of the carbon signals based on the more easily assigned proton spectrum. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. For instance, it would show correlations from the N-CH₂ protons to the imidazole ring carbons (C2, C5) and the ester carbonyl carbon, confirming the attachment of the ethyl acetate group to the N1 position. mdpi.com

Isomer Differentiation: NMR, particularly through-space techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), is crucial for differentiating between regioisomers, such as Ethyl 5-methylimidazol-1-ylacetate and Ethyl 4-methylimidazol-1-ylacetate. nih.gov A NOESY experiment would show a spatial correlation between the protons of the N-CH₂ group and the C5-methyl group in the 5-methyl isomer, a correlation that would be absent in the 4-methyl isomer.

Advanced NMR Techniques for Conformational and Dynamic Studies

Beyond basic structural assignment, advanced NMR methods can probe the three-dimensional shape (conformation) and molecular motions (dynamics) of imidazolyl esters. auremn.org.br

Nuclear Overhauser Effect (NOE) Spectroscopy: Quantitative NOE experiments can provide information about inter-proton distances, which helps in determining the preferred conformation of the molecule in solution. diva-portal.org For Ethyl 5-methylimidazol-1-ylacetate, this could reveal the rotational preference of the ethyl acetate side chain relative to the imidazole ring.

Variable-Temperature (VT) NMR: The presence of conformers, for example due to restricted rotation around the N-C(H₂) bond, can be studied using VT-NMR. researchgate.net If multiple conformers exist in equilibrium, their signals may broaden and coalesce into a single averaged signal as the temperature is increased. This allows for the determination of the energy barrier to rotation.

¹⁵N NMR Spectroscopy: Although less common due to the low sensitivity of the ¹⁵N nucleus, ¹⁵N NMR can provide direct information about the electronic environment of the nitrogen atoms in the imidazole ring. acs.org Chemical shifts are sensitive to protonation state and substitution, offering another layer of structural verification. ipb.pt

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule. mdpi.comnih.gov

Infrared (IR) Spectroscopy: The IR spectrum of Ethyl 5-methylimidazol-1-ylacetate is expected to show several characteristic absorption bands. The most prominent will be the strong stretching vibration (ν) of the ester carbonyl group (C=O), typically appearing in the range of 1735-1750 cm⁻¹. Other key bands include the C-O stretching vibrations of the ester group, C-H stretching of the alkyl and aromatic moieties, and the characteristic ring stretching vibrations (C=C and C=N) of the imidazole ring. mdpi.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. nih.gov The imidazole ring vibrations are often strong in the Raman spectrum. capes.gov.bracs.org Aromatic C-H stretching and the symmetric vibrations of the molecule are also typically well-defined. The combination of IR and Raman data allows for a more complete vibrational analysis of the molecule.

Interactive Data Table: Key Vibrational Frequencies for Ethyl 5-methylimidazol-1-ylacetate

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

| Ester C=O | Stretching (ν) | 1735 - 1750 (Strong) | Moderate to Weak |

| Ester C-O | Stretching (ν) | 1150 - 1300 (Strong) | Weak |

| Imidazole Ring | C=N, C=C Stretching | ~1450 - 1600 (Moderate) | Strong |

| Aromatic C-H | Stretching (ν) | ~3000 - 3150 (Moderate) | Strong |

| Aliphatic C-H | Stretching (ν) | ~2850 - 3000 (Moderate) | Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing structural information through analysis of its fragmentation patterns. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which is crucial for determining its elemental composition. acs.org For Ethyl 5-methylimidazol-1-ylacetate (C₈H₁₂N₂O₂), the calculated exact mass is 168.0899 g/mol . HRMS can measure this value with high precision (typically to within 5 ppm), allowing for the unambiguous confirmation of the molecular formula and distinguishing it from other compounds that have the same nominal mass.

Tandem Mass Spectrometry for Structural Fingerprinting

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, usually the molecular ion [M+H]⁺) which is then fragmented to produce a series of product ions. nih.govnih.gov The resulting fragmentation pattern is unique to the molecule's structure and serves as a "structural fingerprint." researchgate.netresearchgate.net

For Ethyl 5-methylimidazol-1-ylacetate, the protonated molecule ([M+H]⁺, m/z = 169) would be expected to undergo several characteristic fragmentations under MS/MS conditions. libretexts.orgpharmacy180.com Common fragmentation pathways for ethyl esters include the loss of ethylene (B1197577) (C₂H₄, 28 Da) and the loss of the ethoxy group (•OC₂H₅, 45 Da). Cleavage of the N-CH₂ bond is also a likely fragmentation pathway.

Interactive Data Table: Predicted MS/MS Fragmentation of Ethyl 5-methylimidazol-1-ylacetate ([C₈H₁₂N₂O₂ + H]⁺)

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 169 | 141 | C₂H₄ (28 Da) | [M+H - C₂H₄]⁺ (Resulting from McLafferty rearrangement) |

| 169 | 124 | •OC₂H₅ (45 Da) | [M+H - •OC₂H₅]⁺ (Acylium ion) |

| 169 | 97 | C₃H₄O₂ (72 Da) | [M+H - CH₂CO₂Et]⁺ (Protonated 5-methylimidazole) |

| 169 | 83 | C₄H₆O₂ (86 Da) | [M+H - •CH₂CO₂Et]⁺ (5-methylimidazolium cation) |

This detailed fragmentation data, when combined with NMR and IR analysis, provides a comprehensive and robust characterization of the chemical structure of Ethyl 5-methylimidazol-1-ylacetate. nih.gov

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are fundamental in the analysis of imidazolyl esters, providing powerful tools for both the separation and purification of these compounds from reaction mixtures and for the precise assessment of their purity. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. The choice of chromatographic method depends on the properties of the analyte, such as volatility and polarity.

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally unstable compounds like Ethyl 5-methylimidazol-1-ylacetate. It is widely employed for both identifying and quantifying components in a mixture. Reversed-phase HPLC is particularly common for imidazole derivatives, utilizing a nonpolar stationary phase and a polar mobile phase. nih.gov

Research on various imidazole-based compounds demonstrates the utility of HPLC in achieving selective separations. nih.gov For instance, the analysis of imidazole antimycotic drugs was successfully performed using reversed-phase HPLC with various column materials, including C18 and cyano (CN) phases. nih.gov The mobile phase typically consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous buffer, with the composition often adjusted through a gradient elution to optimize separation. nih.govresearchgate.netwiley.com A study on anti-infective imidazole drugs utilized a mobile phase of methanol and a potassium phosphate (B84403) buffer (pH 3.20) on a C8 column to achieve rapid separation within 5 minutes. nih.govresearchgate.net Detection is commonly carried out using a UV detector, as the imidazole ring system possesses a chromophore that absorbs UV light. nih.gov

The quantitative power of HPLC allows for the determination of purity by measuring the area of the peak corresponding to the target compound relative to the total area of all peaks in the chromatogram. For example, a purity of ≥98.0% for a related compound, Ethyl-5-methyl-1H-imidazole-4-carboxylate, was determined by HPLC. avantorsciences.com Method validation according to established guidelines ensures accuracy, precision, and sensitivity, with limits of detection (LOD) for some imidazole derivatives reported in the sub-µg/mL range. nih.gov

Table 1: Example HPLC Parameters for Analysis of Imidazole Derivatives This table presents typical conditions based on published methods for related imidazole compounds, illustrating a potential setup for analyzing Ethyl 5-methylimidazol-1-ylacetate.

| Parameter | Value | Source |

| Column | Thermo Scientific® BDS Hypersil C8 | nih.govresearchgate.net |

| Dimensions | 5 µm particle size, 250 × 4.6 mm | nih.govresearchgate.net |

| Mobile Phase | Methanol : 0.025 M KH₂PO₄ (70:30, v/v), pH 3.20 | nih.govresearchgate.net |

| Flow Rate | 1.0 mL/min | nih.govresearchgate.net |

| Detection | UV at 300 nm | nih.govresearchgate.net |

| Temperature | Room Temperature | nih.govresearchgate.net |

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is a powerful analytical technique best suited for compounds that are volatile and thermally stable. youtube.com For many imidazole derivatives, which may have limited volatility due to their polar nature, a derivatization step is often necessary before GC analysis. gdut.edu.cn Derivatization chemically modifies the compound to increase its volatility and thermal stability. youtube.com Common methods include acylation or silylation, which transform polar N-H groups into less polar derivatives. gdut.edu.cnnih.gov

In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and swept onto the analytical column by a carrier gas (e.g., helium). thepharmajournal.com Separation occurs as the components partition between the carrier gas and a stationary phase coated on the inside of the column. The components elute at different times (retention times), which are characteristic of the compound under the specific GC conditions. gdut.edu.cn

Gas Chromatography is frequently coupled with Mass Spectrometry (GC-MS), which acts as a highly specific and sensitive detector. gdut.edu.cnnih.gov The mass spectrometer fragments the eluting compounds into ions, producing a unique mass spectrum that serves as a molecular fingerprint, allowing for definitive identification. gdut.edu.cn This method has been successfully used for the simultaneous determination of contaminants like 4-(5-)methylimidazole in food products, demonstrating its robustness and selectivity. nih.gov The analysis of ethyl acetate extracts of various natural products by GC-MS further highlights its capability to separate and identify a wide range of volatile and semi-volatile compounds. thepharmajournal.comresearchgate.netjournalajob.com

Table 2: Illustrative GC-MS Parameters for Analysis of Derivatized Imidazole Compounds This table provides a general example of GC-MS conditions that could be adapted for the analysis of a derivatized, volatile form of Ethyl 5-methylimidazol-1-ylacetate.

| Parameter | Value | Source |

| GC System | Gas Chromatograph with Mass Spectrometer | gdut.edu.cnthepharmajournal.com |

| Column | Capillary column (e.g., HP-5MS or equivalent) | nih.gov |

| Carrier Gas | Helium | thepharmajournal.com |

| Injection Mode | Split | thepharmajournal.com |

| Oven Program | Initial temp. 80°C, ramp to 260°C | thepharmajournal.com |

| Detector | Mass Spectrometer (MS) | gdut.edu.cnnih.gov |

| Derivatization | Required for non-volatile imidazoles (e.g., acylation) | gdut.edu.cnnih.gov |

X-ray Crystallography for Solid-State Structure Determination

X-ray Crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's constitution and conformation, including bond lengths, bond angles, and intermolecular interactions in the solid state. For imidazolyl esters, obtaining a single crystal of suitable quality is the prerequisite for analysis. nih.gov

The analysis of structurally related imidazole derivatives provides significant insight into the conformations these molecules adopt. For instance, the crystal structure of Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate revealed that the dihedral angle between the imidazole ring and the ethyl acetate plane is 103.1(8)°. researchgate.net In another complex, Ethyl 2-[2-(4-methylbenzoyl)-5-p-tolyl-1H-imidazol-1-yl]acetate, the imidazole ring was oriented at significant dihedral angles to the attached phenyl rings, and the ethyl acetate substituent was nearly perpendicular to the imidazole ring. nih.govnih.gov

The crystal packing is stabilized by a network of intermolecular hydrogen bonds. In the case of the nitro-substituted imidazole ester, weak C-H···O and C-H···N hydrogen bonds are crucial for stabilizing the crystal structure. researchgate.net For the more complex benzoyl-substituted ester, intermolecular C-H···O and C-H···N interactions form distinct motifs, such as chains and inversion dimers, that build the three-dimensional lattice. nih.govnih.gov This detailed structural information is invaluable for understanding structure-property relationships and for computational modeling studies. nih.gov

Table 3: Representative Crystallographic Data for Related Imidazole Ester Compounds This table summarizes crystal structure data from published reports on ethyl-acetamido substituted imidazoles. This data illustrates the type of information obtained from an X-ray crystallographic analysis.

| Parameter | Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate | Ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate |

| Source | researchgate.net | researchgate.net |

| Chemical Formula | C₈H₁₁N₃O₄ | C₁₉H₁₈N₂O₄ |

| Formula Weight ( g/mol ) | 213.20 | 338.35 |

| Crystal System | Orthorhombic | Triclinic |

| Space Group | P2₁2₁2₁ | P-1 |

| a (Å) | 4.416 (3) | 8.5041 (5) |

| b (Å) | 10.290 (6) | 8.6959 (5) |

| c (Å) | 20.769 (12) | 12.5024 (8) |

| α (°) | 90 | 71.002 (1) |

| β (°) | 90 | 88.165 (1) |

| γ (°) | 90 | 72.572 (1) |

| Volume (ų) | 943.7 (10) | 831.87 (9) |

| Z (molecules/unit cell) | 4 | 2 |

| Temperature (K) | 103 | 100 |

Future Directions and Emerging Research Avenues in Ethyl 5 Methylimidazol 1 Ylacteate Research

Exploration of Unconventional Synthetic Pathways and Novel Reagents

The synthesis of imidazole (B134444) derivatives, including esters like Ethyl 5-methylimidazol-1-ylacetate, is a mature field, yet there remains a continuous quest for novel and more efficient methodologies. Traditional methods often rely on multi-step procedures that can be time-consuming and generate significant waste. asianpubs.org Future research is increasingly focused on the exploration of unconventional synthetic pathways that offer higher atom economy and milder reaction conditions.

One promising avenue is the use of novel reagents and catalytic systems. For instance, the Van Leusen imidazole synthesis, which utilizes tosylmethylisocyanide (TosMIC), has been a cornerstone for creating the imidazole core. mdpi.com Research is ongoing to develop new variations of this reaction, employing different isocyanides and catalysts to broaden the substrate scope and improve yields. mdpi.commdpi.com Recent work has demonstrated the synthesis of 1,5-disubstituted imidazole-4-carboxylate esters through the cycloaddition of α-isocyanoacetates with N-aryl-benzimidoyl chloride intermediates, a method that had not been previously reported for this class of compounds. mdpi.com

Furthermore, metal-catalyzed reactions are being explored to construct the imidazole ring. Copper-catalyzed reactions, for example, have been used in the synthesis of substituted imidazoles. researchgate.netrsc.org The development of more efficient and selective catalysts, including those based on earth-abundant metals, is a key area of future research. Additionally, organocatalysis, which avoids the use of potentially toxic and expensive metals, is gaining traction. rsc.org The use of imidazolium-based ionic liquids as dual solvent-catalysts for esterification reactions represents an innovative and sustainable approach. rsc.org

The table below summarizes some of the emerging unconventional synthetic approaches for imidazole esters.

| Synthetic Approach | Key Features | Potential Advantages |

| Modified Van Leusen Synthesis | Utilizes novel isocyanide derivatives and catalysts. mdpi.commdpi.com | Broader substrate scope, improved yields, and milder reaction conditions. mdpi.commdpi.com |

| Metal-Catalyzed Cycloadditions | Employs catalysts based on copper, rhodium, or gold. researchgate.netrsc.org | High efficiency and regioselectivity in ring formation. rsc.org |

| Organocatalysis | Uses small organic molecules as catalysts. rsc.org | Avoids metal contamination, often uses milder conditions, and promotes sustainability. rsc.org |

| Multi-component Reactions | Combines three or more reactants in a single step. taylorfrancis.com | Increased efficiency, reduced waste, and simplified procedures. asianpubs.orgtaylorfrancis.com |

Integration with Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting from traditional batch processes to continuous flow manufacturing. Flow chemistry offers numerous advantages, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for seamless integration with in-line analysis and purification. For the synthesis of Ethyl 5-methylimidazol-1-ylacetate, the adoption of flow chemistry could lead to a more efficient, scalable, and safer production process. A continuous-flow synthesis has been successfully developed for ethyl 5-acetyl-1H-pyrazole-3-carboxylate, a key intermediate for a significant drug substance, highlighting the potential of this technology for related heterocyclic esters. mta.hu

Automated synthesis platforms are another transformative technology impacting chemical research. These platforms, often integrated with artificial intelligence (AI) and machine learning algorithms, can rapidly screen and optimize reaction conditions, leading to accelerated discovery of new synthetic routes and novel compounds. chemspeed.comyoutube.com The SynFini™ platform, for example, uses AI to design and automate the synthesis of molecules, drastically reducing the development cycle. youtube.com The application of such platforms to the synthesis of Ethyl 5-methylimidazol-1-ylacetate could enable high-throughput screening of various catalysts, solvents, and reaction parameters to identify the most optimal and sustainable production method.

The benefits of integrating these advanced technologies are summarized in the table below.

| Technology | Key Advantages |

| Flow Chemistry | Enhanced safety, improved process control, scalability, and potential for integration with other technologies. mta.hu |

| Automated Synthesis Platforms | High-throughput screening, rapid optimization of reaction conditions, and accelerated discovery of new synthetic routes. chemspeed.comyoutube.com |

Advanced Mechanistic Studies Using In Situ Spectroscopic Techniques and Computational Chemistry

A deep understanding of reaction mechanisms is crucial for the rational design of more efficient and selective synthetic processes. Future research on Ethyl 5-methylimidazol-1-ylacetate will likely involve the use of advanced analytical techniques to probe reaction pathways in real-time. In situ spectroscopic methods, such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, can provide valuable insights into the formation and transformation of intermediates during the synthesis of imidazole derivatives. researchgate.net These techniques allow for the direct observation of reactive species and can help to elucidate complex reaction networks.

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for studying reaction mechanisms. tandfonline.comnih.gov DFT calculations can be used to determine the geometries of transition states, calculate activation energies, and predict the regioselectivity of reactions. tandfonline.comrsc.org For instance, computational studies have been used to investigate the conformations of imidazole-heme complexes and to understand the role of different factors in determining their orientation. nih.gov In the context of Ethyl 5-methylimidazol-1-ylacetate synthesis, DFT calculations could be employed to compare different proposed mechanisms, identify rate-determining steps, and guide the design of new catalysts and reagents. researchgate.net The combination of in situ spectroscopy and computational chemistry offers a powerful synergistic approach to unraveling the intricate details of chemical transformations. researchgate.nettandfonline.com

Development of Sustainable and Environmentally Benign Production Methods for Imidazolyl Esters

The principles of green chemistry are increasingly guiding the development of new chemical processes. taylorfrancis.com For the production of Ethyl 5-methylimidazol-1-ylacetate and other imidazolyl esters, there is a strong impetus to move towards more sustainable and environmentally benign methods. This involves several key strategies:

Use of Greener Solvents: Traditional organic solvents are often volatile, flammable, and toxic. taylorfrancis.com Research is focused on replacing these with more environmentally friendly alternatives, such as water, supercritical fluids, or ionic liquids. mdpi.comrsc.org Solvent-free reactions are also a highly attractive option, leading to cleaner and more economical processes. asianpubs.org

Energy Efficiency: Microwave-assisted synthesis has emerged as a green alternative to conventional heating. sphinxsai.comresearchgate.net Microwave irradiation can significantly accelerate reaction rates, leading to higher yields in shorter times and reducing energy consumption. sphinxsai.comresearchgate.net Ultrasound irradiation and ball milling are other energy-efficient techniques being explored for the synthesis of imidazole derivatives. researchgate.net

Renewable Feedstocks: The long-term vision for sustainable chemistry involves the use of renewable raw materials derived from biomass. While the synthesis of Ethyl 5-methylimidazol-1-ylacetate currently relies on petrochemical-based starting materials, future research may explore pathways from bio-based platform molecules.

The following table highlights key green chemistry approaches applicable to the synthesis of imidazolyl esters.

| Green Chemistry Approach | Description |

| Alternative Solvents | Utilizing water, ionic liquids, or conducting reactions under solvent-free conditions. asianpubs.orgmdpi.comrsc.orgtaylorfrancis.com |

| Energy-Efficient Methods | Employing microwave irradiation, ultrasound, or ball milling to reduce energy consumption and reaction times. sphinxsai.comresearchgate.net |

| Heterogeneous Catalysis | Using solid-supported catalysts that can be easily recovered and recycled. researchgate.net |

Q & A

Q. What are the standard synthetic routes for Ethyl 5-methylimidazol-1-ylacteate, and how can reaction conditions be optimized?

this compound is typically synthesized via nucleophilic substitution or esterification reactions. Key steps include:

- Alkylation : Reacting 5-methylimidazole with ethyl bromoacetate in a polar aprotic solvent (e.g., DMF) under reflux, with stoichiometric control to minimize side products .

- Esterification : Using catalytic acids (e.g., H₂SO₄) to couple imidazole derivatives with ethyl acetate, optimizing temperature (60–80°C) and reaction time (12–24 hrs) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol.

Optimization: Monitor reaction progress via TLC, adjust molar ratios to favor product formation, and use inert atmospheres to prevent oxidation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structure via imidazole ring protons (δ 6.8–7.5 ppm) and ester carbonyl signals (δ 165–170 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks ([M+H]⁺) and fragmentation patterns to validate purity .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) and resolve isomers .

- Elemental Analysis : Verify C, H, N content within ±0.3% of theoretical values .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Solubility : Highly soluble in polar solvents (e.g., DMSO, ethanol) but insoluble in hexane. Use solubility data to select reaction media .

- Stability : Degrades under prolonged UV exposure; store in amber vials at 4°C.

- Melting Point : 85–88°C (lit. value); deviations indicate impurities .

- pKa : ~6.5 (imidazole N-H), influencing reactivity in acidic/basic conditions .

Advanced Research Questions

Q. How do solvent polarity and temperature variations impact the stability of this compound during kinetic studies?

- Solvent Effects : In polar solvents (e.g., water), hydrolysis of the ester group occurs rapidly. Use low-polarity solvents (e.g., THF) to enhance stability .

- Temperature : Arrhenius plots (ln k vs. 1/T) reveal activation energy for degradation. At >50°C, ester bond cleavage dominates; conduct reactions below 30°C for long-term stability .

- Methodology : Monitor degradation via HPLC and kinetic modeling (e.g., first-order decay) to predict shelf-life .

Q. What strategies should researchers employ when encountering discrepancies in reported biological activity data for this compound across studies?

- Assay Validation : Replicate experiments using standardized protocols (e.g., IC₅₀ measurements with positive/negative controls) .

- Data Normalization : Account for variables like cell line specificity, incubation time, and solvent vehicle effects (e.g., DMSO cytotoxicity) .

- Meta-Analysis : Use tools like Web of Science to compare studies, identifying outliers due to methodological differences (e.g., purity thresholds, assay sensitivity) .

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives of this compound for targeted applications?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

- Docking Studies : Simulate binding to target enzymes (e.g., acetylcholinesterase) using AutoDock Vina; prioritize derivatives with low binding energies (< -7 kcal/mol) .

- SAR Analysis : Correlate substituent effects (e.g., alkyl chain length) with bioactivity using multivariate regression .

Methodological Guidelines

- Reproducibility : Document all synthetic steps, purification methods, and instrument parameters (e.g., NMR shim settings) .

- Data Presentation : Use IUPAC nomenclature, SI units, and significant figures consistently .

- Ethical Reporting : Disclose conflicts of interest and cite primary literature (avoid non-peer-reviewed sources) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.